molecular formula C7H6INO B2500275 2-Amino-6-iodobenzaldehyde CAS No. 1261872-97-2

2-Amino-6-iodobenzaldehyde

Cat. No. B2500275
CAS RN: 1261872-97-2
M. Wt: 247.035
InChI Key: DIRYXUCGWJRLLM-UHFFFAOYSA-N
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Description

2-Amino-6-iodobenzaldehyde is an aromatic aldehyde with an amino group and an iodine substituent on the benzene ring. While the provided papers do not directly discuss 2-Amino-6-iodobenzaldehyde, they do provide insights into the chemistry of related compounds, such as 2-aminobenzaldehydes and their derivatives. These compounds are of interest due to their potential applications in various chemical reactions and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related 2-aminobenzaldehyde derivatives is described in several papers. For instance, a method for synthesizing 2-Amino-3,5-dibromobenzaldehyde is reported, which involves a multi-step process starting from methyl-o-amino benzoate and proceeding through bromination and oxidation steps . Although these papers do not directly address the synthesis of 2-Amino-6-iodobenzaldehyde, the methodologies could potentially be adapted for its synthesis by substituting the appropriate halogenating agents.

Molecular Structure Analysis

The molecular structure of 2-aminobenzaldehyde derivatives is crucial for their reactivity and the types of polymers they can form. One paper discusses the structures of anhydro-polymers formed from 2-aminobenzaldehyde, providing insights into the potential polymerization behavior of similar compounds . The structures of these polymers are elucidated using various spectroscopic techniques, which could be applicable to the study of 2-Amino-6-iodobenzaldehyde polymers.

Chemical Reactions Analysis

2-Aminobenzaldehydes are reactive intermediates that can participate in various chemical reactions. For example, they can undergo condensation reactions with primary amines to form ring-fused aminals in the presence of scandium pentafluorobenzoate . Additionally, they can be used in one-pot multi-component syntheses to create complex heterocycles . These reactions highlight the versatility of 2-aminobenzaldehydes in organic synthesis, which could extend to 2-Amino-6-iodobenzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzaldehyde derivatives are influenced by their functional groups. For instance, the presence of an amino group can lead to increased reactivity with other reagents, as seen in the synthesis of fluorescent derivatives for liquid chromatography . The iodine substituent in 2-Amino-6-iodobenzaldehyde would likely affect its reactivity and physical properties, such as solubility and melting point, although specific data for this compound is not provided in the papers.

Scientific Research Applications

Annulation Reactions in Organic Chemistry

2-Amino-6-iodobenzaldehyde derivatives have been utilized in annulation reactions, specifically in the formation of polysubstituted amino-indenones. A study demonstrated the use of these derivatives in palladium-catalyzed reactions, leading to the synthesis of rare polysubstituted amino-indenones with high regioselectivity (Golling et al., 2022).

Synthesis of Schiff Bases

In another application, 2-amino-6-iodobenzaldehyde derivatives have been used in the synthesis of Schiff bases. These Schiff bases are then used in the formation of metal complexes, such as zinc complexes, which exhibit various biological activities (Chohan et al., 2003).

Formation of Complex Ligands

The derivatives have also been involved in the preparation of complex ligands. For instance, they have been used in the creation of unsymmetrical quadridentate ligands and their complexes with metals like copper(II), nickel(II), and palladium(II) (Kwiatkowski & Kwiatkowski, 1986).

Fluorescence Derivatization in Chromatography

2-Amino-6-iodobenzaldehyde derivatives have been identified as useful reagents for fluorescence derivatization, particularly for aromatic aldehydes in liquid chromatography. This application is crucial for the selective and sensitive detection of these compounds (Nohta et al., 1994).

Antimicrobial and Enzyme Inhibition Studies

The derivatives of 2-amino-6-iodobenzaldehyde have been explored for their antimicrobial and enzyme inhibition properties. This includes their use in creating biologically active Schiff base compounds and their subsequent metal complexes (Sumrra et al., 2018).

Safety and Hazards

2-Amino-6-iodobenzaldehyde may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

While specific future directions for 2-Amino-6-iodobenzaldehyde are not mentioned in the literature, compounds like it are often used as building blocks in organic chemistry . They can be used in the synthesis of various complex molecules for research and development in fields like medicinal chemistry.

properties

IUPAC Name

2-amino-6-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRYXUCGWJRLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-iodobenzaldehyde

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